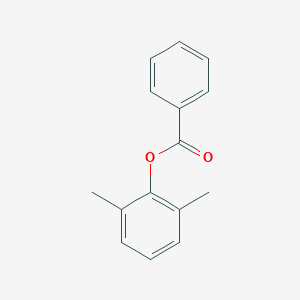

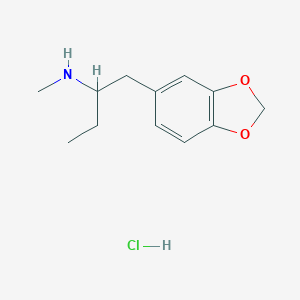

1-Isocyano-2,4-dimethoxybenzene

Overview

Description

1-Isocyano-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 1984-21-0 . It has a molecular weight of 163.18 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isocyano-2,4-dimethoxybenzene include a melting point of 67-72 degrees Celsius . Other specific properties could not be found in the search results.Scientific Research Applications

Application in Photochemistry

- Specific Scientific Field : Photochemistry .

- Summary of the Application : The organic molecule 1,2-diisocyano-4,5-dimethylbenzene, which is structurally similar to 1-Isocyano-2,4-dimethoxybenzene, has been found to act as both a reactant and a photosensitizer (PS) in a metal-free reaction with perfluoroalkylhalide .

- Methods of Application or Experimental Procedures : This reaction occurs under visible light. Both the π–π stacking aggregation in crystals and the solvation in various solvents of the photosensitizer exhibited visible-light absorption at 466 nm .

- Results or Outcomes : The reaction produces 2-perfluoroalkyl quinoxalines . The emission colors changed from navy to bright yellow upon irradiation with different wavelengths .

Application in Medicinal Chemistry

Application in Organic Synthesis

- Specific Scientific Field : Organic Synthesis .

- Summary of the Application : Isocyanides have been found to participate in [3 + 2] cycloaddition reactions with diazo compounds, providing a new regioselective access to 1,4-disubstituted-1,2,3-triazoles . This reaction exhibits remarkable features, such as high regioselectivity, mild reaction conditions, easily available substrates with simple operation, and good yields with a broad spectrum of substrates .

- Methods of Application or Experimental Procedures : This reaction is catalyzed by silver and occurs under mild conditions . The isocyanide and diazo compound are combined in the presence of a silver catalyst, leading to the formation of a 1,4-disubstituted-1,2,3-triazole .

- Results or Outcomes : The reaction produces 1,4-disubstituted-1,2,3-triazoles in good yields . This method provides an alternative to the well-known CuAAC click reaction .

Safety And Hazards

Future Directions

1-Isocyano-2,4-dimethoxybenzene is a versatile chemical compound used in scientific research. With its unique properties, it finds application in various fields, such as organic synthesis and material science. The hope is to convince the skeptical medicinal chemists of the isocyanide potential in many areas of drug discovery and considering them in the design of future drugs .

Relevant Papers Relevant papers related to 1-Isocyano-2,4-dimethoxybenzene can be found in various scientific databases. For instance, the compound is mentioned in the context of medicinal chemistry of isocyanides . More detailed analysis of these papers would require access to the full texts, which is beyond my current capabilities.

properties

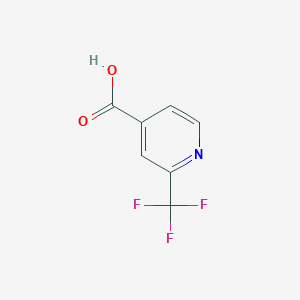

IUPAC Name |

1-isocyano-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUHRFMQCCSKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374331 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyano-2,4-dimethoxybenzene | |

CAS RN |

1984-21-0 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.